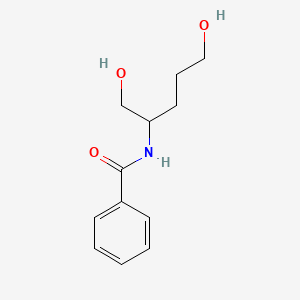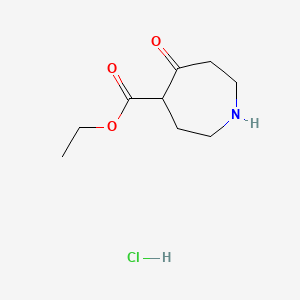
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” is a compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 . It is an ortho-halogen-substituted methyl benzoate ester .
Chemical Reactions Analysis
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” could potentially exhibit similar biological activities.
Synthesis of Complex Compounds
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” can be obtained by a three-step substitution reaction . This compound, being a boric acid ester intermediate with benzene rings, could be used in the synthesis of more complex compounds .
Enzymatic Dihydroxylation
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . This process could be used in the production of certain pharmaceuticals or other chemical products.
Synthesis of Bioactive Natural Products
Phenol derivatives, such as “Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate”, have high potential as building blocks for the synthesis of bioactive natural products . They could be used in the production of drugs with potential biological activities, including anti-tumor and anti-inflammatory effects .
Production of Conducting Polymers
Phenol derivatives can also be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry.
Use in the Plastics, Adhesives, and Coatings Industries
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” could be used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
Potential Antioxidant, Ultraviolet Absorber, and Flame Retardant
“Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate” has potential applications as an antioxidant, ultraviolet absorber, and flame retardant . These properties could be useful in various industries, including the textile and construction industries.
Biphenyl Derivatives in Medicinal Chemistry
Biphenyl derivatives, like “Methyl 3,3’-difluoro-5’-methoxy-[1,1’-biphenyl]-4-carboxylate”, serve as versatile and multifaceted platforms in medicinal chemistry . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Eigenschaften
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-12-6-10(5-11(16)8-12)9-3-4-13(14(17)7-9)15(18)20-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCLQYHKMSLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742870 |
Source


|
| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate | |
CAS RN |
1365272-01-0 |
Source


|
| Record name | Methyl 3,3'-difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

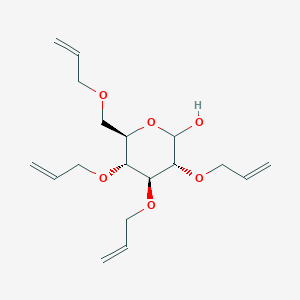

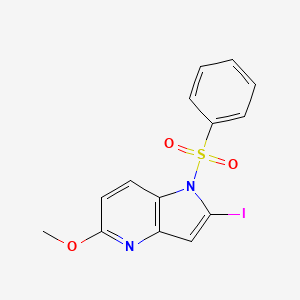

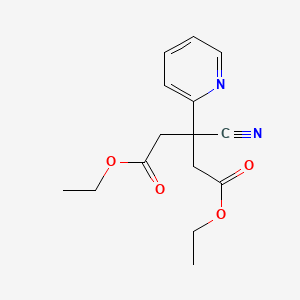
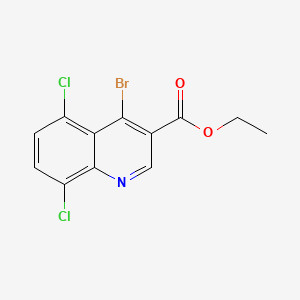
![2-Propenamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]-3-(2-](/img/no-structure.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)

